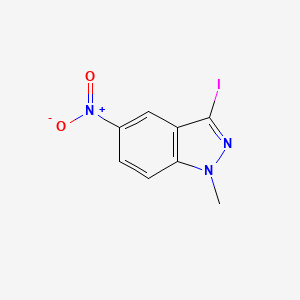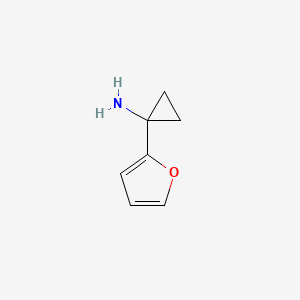
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid
Overview
Description
“2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 451-88-7. Its molecular weight is 184.17 . It is also known by its IUPAC name, (4-fluoro-2-methylphenoxy)acetic acid .
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions . For instance, the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was achieved through a two-step substitution reaction .Scientific Research Applications
Environmental Behavior and Sorption Characteristics
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, as part of the broader class of phenoxy herbicides, has been studied for its environmental behavior, particularly regarding its sorption to soil, organic matter, and minerals. Research indicates that the sorption of phenoxy herbicides like 2,4-D (a related compound) can be influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. These findings suggest that similar factors could affect the environmental fate of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, highlighting the relevance of soil organic matter and iron oxides as key sorbents in its environmental behavior (Werner, Garratt, & Pigott, 2012).
Fluorescent Chemosensors
The compound's structural characteristics may lend itself to applications in the development of fluorescent chemosensors. For instance, derivatives based on similar molecular frameworks have been employed to detect various analytes, including metal ions and neutral molecules. This indicates potential utility for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid in crafting sensitive and selective chemosensors for environmental and analytical applications (Roy, 2021).
Advanced Synthesis Applications
In synthetic chemistry, compounds like 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid may serve as intermediates or key components in the synthesis of more complex molecules. For example, 2-Fluoro-4-bromobiphenyl, a compound related in terms of fluorination and aromatic substitution patterns, has been identified as a crucial intermediate for pharmaceutical compounds, suggesting that similar methodologies could be adapted for the synthesis and application of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Wastewater Treatment and Environmental Remediation
The structural similarities of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid with other phenoxy herbicides suggest its potential involvement in environmental pollution related to pesticide use. Research on the treatment of wastewater from the pesticide industry, which often contains a variety of phenoxy acids, highlights the importance of biological processes and advanced remediation techniques in mitigating environmental impact. This suggests a research avenue for the biodegradation and removal of compounds like 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid from contaminated sites (Goodwin, Carra, Campo, & Soares, 2018).
properties
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWBZSFAQSLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)
![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)
![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate](/img/structure/B1397010.png)
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)
![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)

![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)